2,4,6-Trimethylpyridin-3-amine
Description
2,4,6-Trimethylpyridin-3-amine (CAS: 51467-70-0; molecular formula: C₈H₁₂N₂) is a substituted pyridine derivative featuring an amine group at the 3-position and methyl groups at the 2, 4, and 6 positions. This compound is a versatile intermediate in organic synthesis and pharmaceutical research . It is commercially available in purities up to 98% (e.g., from Combi-Blocks, Catalog No. QH-9217) , though some suppliers list it as discontinued in certain quantities .
Properties
IUPAC Name |
2,4,6-trimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-4-6(2)10-7(3)8(5)9/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUDSAALSISURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199443 | |
| Record name | 3-Pyridinamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51467-70-0 | |
| Record name | 3-Pyridinamine, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051467700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51467-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-3-pyridinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitriles or amides. The process involves the reduction of 2,4,6-trimethylpyridine-3-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form various derivatives, such as 2,4,6-trimethylpyridine, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines. Reagents like alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2,4,6-Trimethylpyridine.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Anti-inflammatory Applications
TMPA derivatives have been investigated for their anti-inflammatory properties. A notable study synthesized 6-heteroarylamino-2,4,5-trimethylpyridin-3-ols, demonstrating potent inhibition of TNF-α-induced cell adhesion and significant amelioration of inflammatory bowel disease (IBD) in rat models. The most effective compounds showed IC50 values as low as 0.29 μM, indicating superior efficacy compared to traditional treatments like 5-aminosalicylic acid (5-ASA) .
Case Study: Inhibition of Inflammatory Markers
In a controlled study, administration of selected TMPA derivatives resulted in:
- Significant recovery of colon weight in TNBS-induced colitis models.
- Suppression of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-10 levels .
Anti-cancer Applications
TMPA has shown promise in cancer research, particularly concerning its derivatives that exhibit antiangiogenic and antitumor activities. For instance, BJ-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, was found to inhibit serotonin-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) and demonstrated significant anti-tumor effects in chick chorioallantoic membrane assays .
Case Study: Tumor Growth Inhibition
In a study evaluating the anti-cancer efficacy of TMPA derivatives:
- The compounds significantly reduced tumor growth rates.
- They inhibited angiogenesis by affecting key signaling pathways related to vascular endothelial growth factor (VEGF) .
Synthetic Methodologies
Recent advancements have also focused on the synthesis of TMPA derivatives through innovative methods. A synthetic route involving a Buchwald-Hartwig amination reaction has been developed to introduce various amino groups at the C(6)-position of TMPA . This method not only enhances the structural diversity of the compounds but also improves their biological activity.
Synthesis Overview
| Methodology | Key Features | Outcomes |
|---|---|---|
| Buchwald-Hartwig Amination | Utilizes palladium(0) as a catalyst | Expanded scope for amino substituents with increased biological activity |
| One-pot Synthesis | Green chemistry approach | Cost-effective and efficient production of TMPA derivatives |
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of TMPA derivatives is crucial for optimizing their pharmacological profiles. Studies have indicated that modifications at specific positions on the pyridine ring can significantly enhance anti-inflammatory and anti-cancer activities . For example:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: 4,5,6-Trimethylpyridin-3-amine
4,5,6-Trimethylpyridin-3-amine (CAS: 1557262-53-9; molecular formula: C₈H₁₂N₂) shares the same molecular formula as the target compound but differs in methyl group placement. Key distinctions include:
- Substituent arrangement : Methyl groups occupy the 4, 5, and 6 positions, reducing steric hindrance near the amine group compared to 2,4,6-trimethylpyridin-3-amine. This likely enhances nucleophilicity at the amine site .
N-Alkylated and Aryl-Substituted Derivatives
Several analogs feature additional substituents on the amine or pyridine ring:
- N-[1-(2,4,6-Trimethylphenyl)ethyl]pyridin-3-amine (C₁₆H₂₀N₂): A bulkier derivative with a 2,4,6-trimethylphenyl-ethyl group attached to the amine. This modification increases molecular weight (240.34 g/mol) and likely reduces solubility in polar solvents .
- 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine : Incorporates a trifluoromethylbenzyl group, introducing electron-withdrawing effects that decrease amine basicity. This compound is synthesized via Pd-catalyzed coupling (81% yield) .
Comparison with Other Substituted Pyridines
Trifluoromethyl and Methoxy Derivatives
Compounds like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 1249109-42-9) and 2'-Methoxy-3,3'-bipyridin-6-amine (CAS: 1249109-42-9) highlight the impact of electron-withdrawing groups (e.g., CF₃) and methoxy substituents:
Heterocyclic Hybrids
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Combines pyridine with a pyrazole ring, synthesized via copper-catalyzed coupling (17.9% yield). Such hybrids are explored for bioactive properties .
- (3-Methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)amine hydrochloride : Features a triazole ring, demonstrating the versatility of pyridine-amine scaffolds in medicinal chemistry .
Key Research Findings
Biological Activity
2,4,6-Trimethylpyridin-3-amine (TMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
TMPA is characterized by the presence of an amino group and three methyl groups attached to a pyridine ring. This unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of TMPA is primarily attributed to its ability to form hydrogen bonds through the amino group, which allows it to interact with various enzymes and receptors. The methyl groups enhance hydrophobic interactions, thereby influencing binding affinity and specificity towards molecular targets.
1. Antimicrobial Activity
TMPA has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Effects
In a study investigating the effects of TMPA derivatives on inflammatory bowel disease (IBD), compounds derived from TMPA demonstrated strong inhibitory effects on TNF-α-induced cell adhesion and inflammation in rat models. The most effective derivatives showed IC50 values significantly lower than conventional treatments like 5-aminosalicylic acid (5-ASA), indicating superior efficacy in reducing inflammation and promoting recovery from colitis .
3. Anticancer Potential
TMPA has also been studied for its anticancer properties. In vitro studies using hepatocellular carcinoma (HCC) cell lines revealed that certain TMPA derivatives inhibited tumor growth effectively. The compounds were tested in a chick chorioallantoic membrane (CAM) model, showing promising results in reducing tumor size and proliferation .
Case Study 1: Inhibition of Inflammatory Cytokines
In a controlled experiment, two TMPA derivatives (6f and 16a) were administered to rats with TNBS-induced colitis. These compounds significantly suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing levels of IL-10, an anti-inflammatory cytokine. This suggests that TMPA derivatives can modulate inflammatory responses effectively .
Case Study 2: Anticancer Activity in HCC
In another study focusing on anticancer activity, TMPA derivatives were tested against HCC cell lines. The results indicated that these compounds inhibited cell growth and induced apoptosis in cancer cells, demonstrating their potential as therapeutic agents against liver cancer .
Comparative Analysis
The following table summarizes the biological activities of TMPA compared to related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 5-Aminosalicylic Acid (5-ASA) | Low | Moderate | Low |
| BJ-1108 (TMPA derivative) | High | Very High | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6-Trimethylpyridin-3-amine, and how can selectivity for the amine group be ensured?
- Methodological Answer : Synthesis typically involves alkylation of pyridine precursors or reductive amination of nitriles. For example, selective introduction of methyl groups can be achieved via Friedel-Crafts alkylation under acidic conditions, while the amine group is introduced via Buchwald-Hartwig amination using palladium catalysts and ligands like XPhos . To ensure selectivity, reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized. NMR monitoring at intermediate stages is critical to confirm regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to confirm methyl group positions and amine functionality (e.g., δ~2.3 ppm for methyl protons adjacent to the amine) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHN, expected m/z 136.1000) .
- Elemental Analysis : To validate purity (>95%) and rule out halogenated impurities (common in pyridine derivatives) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- Solubility : Limited solubility in polar solvents (e.g., water) due to hydrophobic methyl groups; dissolves in DMSO or dichloromethane. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
- Stability : Susceptible to oxidation at the amine group; store under inert gas (N/Ar) at −20°C. Degradation products can be monitored via TLC or HPLC .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to analogs like 2,4,6-Trimethylpyridine (GHS classification: H226, H302). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Spills should be neutralized with dilute acetic acid and absorbed via inert materials .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(dba)/XPhos) for amination efficiency .
- Solvent Optimization : Use toluene or dioxane for improved catalyst activity.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .
Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and thermodynamic parameters .
- Fluorescence Quenching Assays : Monitor conformational changes in proteins upon compound binding .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated stability studies in buffers (pH 1–12) at 40°C for 72 hours. Analyze degradation via LC-MS .
- Thermal Degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyridines) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply meta-analysis tools:
- Heterogeneity Assessment : Calculate I statistics to quantify variability across studies (values >50% indicate significant heterogeneity) .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using impure compounds) and reassess effect sizes .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
